molecular formula C10H14N4O3 B14091305 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone

Cat. No.: B14091305
M. Wt: 238.24 g/mol
InChI Key: ANXQOKIZDITIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with a nitropyrazole group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone typically involves the reaction of 4-nitropyrazole with piperidine derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The nitropyrazole group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Nitropyrazol-1-yl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H14N4O3/c1-8(15)12-4-2-9(3-5-12)13-7-10(6-11-13)14(16)17/h6-7,9H,2-5H2,1H3

InChI Key

ANXQOKIZDITIHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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